4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide
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Overview
Description
4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of a cyano group, a benzamide moiety, and a tetrahydrofuran ring substituted with a hydroxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction using ethylene glycol and a suitable leaving group.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a suitable benzoyl chloride with an amine precursor.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as improved solubility or stability.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving cyano and benzamide groups.
Mechanism of Action
The mechanism of action of 4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The cyano group can act as an electrophile, while the benzamide moiety can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(2-hydroxyethyl)benzamide: Similar structure but lacks the tetrahydrofuran ring.
4-cyano-N-(3-hydroxypropyl)benzamide: Similar structure but has a different hydroxyalkyl group.
4-cyano-N-(2-methoxyethyl)benzamide: Similar structure but has a methoxy group instead of a hydroxyethoxy group.
Uniqueness
4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide is unique due to the presence of the tetrahydrofuran ring, which can impart specific steric and electronic properties to the compound. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-cyano-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c16-9-12-1-3-13(4-2-12)14(19)17-10-15(21-8-6-18)5-7-20-11-15/h1-4,18H,5-8,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGXMMCAUIZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=C(C=C2)C#N)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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